molecular formula C24H35ClN2O2 B1667709 Nvp-bag956 CAS No. 853910-02-8

Nvp-bag956

Cat. No. B1667709
M. Wt: 427.5 g/mol
InChI Key: HSQAARMBHJCUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVP-BAG956 is a dual inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1; IC 50 = 245 nM) and class I phosphatidylinositol 3-kinase catalytic subunits (PI3Ks; IC 50 s = 56, 446, 35, and 117 nM for p110α, p110β, p110δ, and p110γ, respectively) .


Synthesis Analysis

NVP-BAG956 is an ATP-competitive PI3K inhibitor with IC50 s of 34, 56, 112 and 444 nM for PI3Kδ, PI3Kα, PI3Kγ and PI3Kβ, respectively . It is primarily used for Phosphorylation & Dephosphorylation applications .


Molecular Structure Analysis

The molecular structure of NVP-BAG956 is complex, and it is primarily used as an inhibitor in research .


Chemical Reactions Analysis

NVP-BAG956 acts as a potent, reversible, and ATP-competitive PI 3-K/PDK1 dual kinase inhibitor . It has been shown to effectively inhibit the constitutive phosphorylation of PKB/Akt in A2058 cells .


Physical And Chemical Properties Analysis

NVP-BAG956 is a solid substance with a molecular weight of 427.50 and a formula of C28H21N5 . It is soluble in DMSO at 25 mg/mL .

Scientific Research Applications

  • Software Reliability and Fault Tolerance : NVP-BAG956 plays a significant role in enhancing software reliability, particularly through N-version programming (NVP). This approach has been applied to complex systems such as automatic airplane landing problems, demonstrating its effectiveness in improving software reliability by providing fault tolerance (Lyu & He, 1993).

  • Advanced Energy Materials and Battery Technology : NVP-BAG956 is extensively researched in the context of cathode materials for sodium-ion batteries (SIBs). Its application in this area is vital due to its high theoretical capacity and stable structure. Various studies have explored the enhancement of electronic and ionic conductivity in NVP-BAG956, significantly improving the rate capability and cyclability of these batteries (Xi Jiang, Tianran Zhang, & J. Lee, 2017), (Yanan Xu, Qiulong Wei, Chang Xu, Qidong Li, Qinyou An, Pengfei Zhang, Jinzhi Sheng, Liang Zhou, & L. Mai, 2016).

  • Nanotechnology and Quantum Technologies : The nitrogen-vacancy (NV) color center in diamond, related to NVP-BAG956, has significant implications in quantum technologies, including quantum metrology, information processing, and communications. Its applications in nanotechnologies like biological imaging and tests of entanglement in quantum mechanics are notable, demonstrating its versatility and potential in various high-tech applications (M. Doherty, N. Manson, P. Delaney, F. Jelezko, J. Wrachtrup, & L. Hollenberg, 2013).

  • Biomedical Applications and Nanomedicine : In the field of biomedical research, NVP-BAG956 contributes significantly to the development of efficient nanovectors, enhancing the effectiveness of therapies, particularly in cancer and microbial infections. This research highlights the role of peptides in advancing personalized nanomedicines, underlining the importance of NVP-BAG956 in medical innovations (Valentina Del Genio, R. Bellavita, Annarita Falanga, K. Hervé-Aubert, I. Chourpa, & S. Galdiero, 2022).

  • Emerging Applications in Bioimaging and Biosensing : The NV color center's unique properties enable advanced applications in bioimaging and biosensing. This includes optical super-resolution nanoscopy and the imaging of biomagnetic fields, demonstrating the potential of NVP-BAG956 in revolutionizing biomedical imaging techniques (G. Balasubramanian, A. Lazariev, S. Arumugam, & D. Duan, 2014).

Safety And Hazards

NVP-BAG956 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .

Future Directions

NVP-BAG956 has shown promise in preclinical studies for the treatment of T-cell acute lymphoblastic leukemia . It has also been suggested that NVP-BAG956 could have therapeutic relevance in melanoma .

properties

IUPAC Name

2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPAGJWVBUZHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234585
Record name BAG-956
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvp-bag956

CAS RN

853910-02-8
Record name BAG-956
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853910028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAG-956
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAG-956
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UFC2K6E50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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